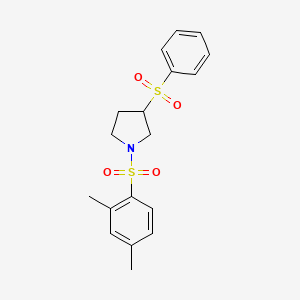

1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of two sulfonyl groups attached to a pyrrolidine ring

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(2,4-dimethylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-14-8-9-18(15(2)12-14)25(22,23)19-11-10-17(13-19)24(20,21)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOXEBKRWPOGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate product. This intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of 1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 23.5 |

Pharmacological Applications

This compound has also been studied for its potential use as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further investigation.

Case Study: Anti-inflammatory Effects

In a preclinical model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling. The study suggested that the compound may inhibit the production of pro-inflammatory cytokines.

Table 3: Inflammatory Marker Reduction

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 90 |

Potential in Neurological Disorders

Recent research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was associated with enhanced mitochondrial function and reduced apoptosis rates.

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with molecular targets in biological systems. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with cellular receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:

1-((2,4-Dimethylphenyl)sulfonyl)pyrrolidine: Lacks the additional phenylsulfonyl group, resulting in different chemical and biological properties.

3-(Phenylsulfonyl)pyrrolidine: Lacks the 2,4-dimethylphenylsulfonyl group, leading to variations in reactivity and applications

Biological Activity

1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, with a molecular weight of approximately 398.52 g/mol. The compound features a pyrrolidine ring substituted with two sulfonyl groups, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring followed by sulfonylation reactions. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions to maximize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonyl groups have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited GI₅₀ values in the low micromolar range, indicating potent activity against leukemia cell lines .

| Compound | Cell Line | GI₅₀ (µM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

Antimicrobial Activity

The biological profile of sulfonamide derivatives often includes antimicrobial properties. Compounds similar to this compound have been evaluated for their antibacterial effects against various strains. Studies indicate that these compounds can inhibit bacterial growth through enzyme inhibition mechanisms .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been noted in studies involving related sulfonamide compounds. This suggests potential applications in treating neurodegenerative diseases . The binding affinity of these compounds to bovine serum albumin (BSA) indicates favorable pharmacokinetic properties, which can enhance their therapeutic efficacy.

Case Studies

- Anticancer Efficacy : A study evaluating a series of pyrrolidine derivatives found that those with sulfonyl substitutions exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Antimicrobial Screening : Another investigation assessed the antibacterial properties of synthesized piperidine derivatives and found significant activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide functionality plays a critical role in their antimicrobial action .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of similar compounds suggests good metabolic stability and favorable absorption characteristics. For example, studies on related sulfonamide compounds indicate low levels of cytochrome P450 inhibition and high protein binding capacity, which are beneficial for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Sulfonation of pyrrolidine derivatives using sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride and benzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to introduce sulfonyl groups .

- Step 2: Sequential or parallel substitution reactions to position the sulfonyl groups at the 1- and 3-positions of the pyrrolidine ring. Reaction efficiency depends on steric hindrance and solvent polarity (e.g., dichloromethane or THF) .

- Step 3: Purification via column chromatography or recrystallization to isolate the target compound.

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and (if applicable) spectra to confirm substituent positions and stereochemistry. Key signals include aromatic protons (6.5–8.0 ppm) and sulfonyl-related carbons (110–130 ppm) .

- X-ray Crystallography: Resolve the crystal structure to verify spatial arrangement, bond angles, and torsion angles (e.g., O1B—C1B—C2B—C7B torsion angle ≈ -171°) .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test interactions with sulfonyl-sensitive enzymes (e.g., carbonic anhydrase or proteases) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Compare with control sulfonamides .

- Antimicrobial Testing: Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Fluorination Impact: Introduce fluorine at phenyl rings (e.g., 4-fluorophenylsulfonyl) to enhance metabolic stability and binding affinity. Compare pharmacokinetics (e.g., logP, solubility) via HPLC and computational modeling (e.g., DFT calculations) .

- Steric Effects: Replace 2,4-dimethylphenyl with bulkier groups (e.g., 3,4-dichlorophenyl) and analyze steric hindrance using molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Impurity Profiling: Use HPLC-MS to detect and quantify byproducts (e.g., desulfonated intermediates) that may interfere with bioassays .

- Orthogonal Validation: Confirm results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can computational modeling predict environmental persistence and toxicity?

Methodological Answer:

- QSAR Models: Train quantitative structure-activity relationship models using datasets for sulfonamide derivatives to predict biodegradability and ecotoxicity .

- Molecular Dynamics Simulations: Simulate interactions with environmental receptors (e.g., soil enzymes) to assess persistence .

- High-Throughput Screening (HTS): Use microcosm studies to evaluate abiotic/biotic degradation pathways under varying conditions (e.g., pH, UV exposure) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.